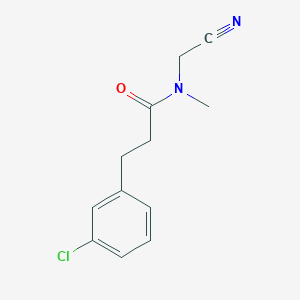
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide, also known as CCPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CCPA is a synthetic compound that belongs to the family of adenosine receptor agonists, which are known to have a significant impact on various physiological processes in the body.
Mecanismo De Acción
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide works by activating the adenosine receptors in the body, which are known to play a significant role in various physiological processes. Adenosine receptors are G protein-coupled receptors that are involved in the regulation of neurotransmitters and other signaling molecules in the body. This compound has been shown to have a high affinity for the A1 and A3 adenosine receptors, which are known to be involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various physiological processes in the body. It has been shown to improve cognitive function and memory, and it has also been shown to have a neuroprotective effect in various animal models. This compound has also been shown to have an anti-inflammatory effect, and it has been shown to reduce the production of pro-inflammatory cytokines in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has a high purity level, which makes it ideal for various experiments. However, this compound also has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide. One of the most significant areas of research is in the field of neuroscience, where this compound has shown great potential for the treatment of various neurological disorders. This compound has also been shown to have potential applications in the field of cancer research, where it has been shown to have an anti-tumor effect in various cell types. Additionally, this compound has been shown to have potential applications in the field of cardiovascular research, where it has been shown to have a protective effect on the heart. Further research is needed to fully understand the potential applications of this compound in various areas of scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been extensively studied for its potential applications in the field of neuroscience, where it has been shown to have a significant impact on the adenosine receptors in the brain. This compound has also been shown to have potential applications in the field of cancer research and cardiovascular research. Further research is needed to fully understand the potential applications of this compound in various areas of scientific research.
Métodos De Síntesis
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzaldehyde with methylamine, followed by the reaction of the resulting compound with cyanide ion. The final product is obtained by the reaction of the intermediate with 2-bromo-2-methylpropanenitrile.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it has been shown to have a significant impact on the adenosine receptors in the brain. This compound has been shown to improve cognitive function and memory, and it has also been shown to have a neuroprotective effect in various animal models.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-15(8-7-14)12(16)6-5-10-3-2-4-11(13)9-10/h2-4,9H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPYMBYUQCLUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2898076.png)
![(S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2898078.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2898080.png)

![2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole](/img/structure/B2898082.png)

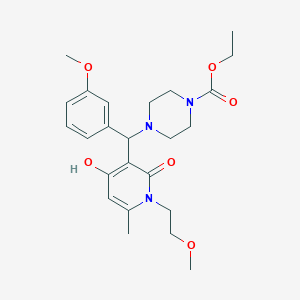
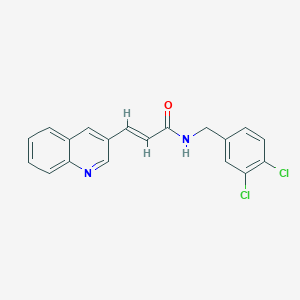
![3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2898090.png)
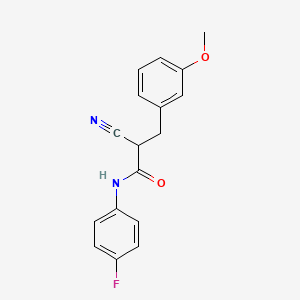
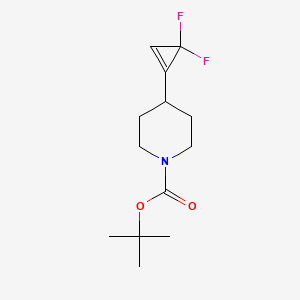
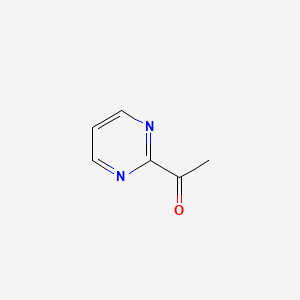

![2-[(4-Hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one](/img/structure/B2898098.png)